N-Boc-1H-吡唑-1-甲酰胺

描述

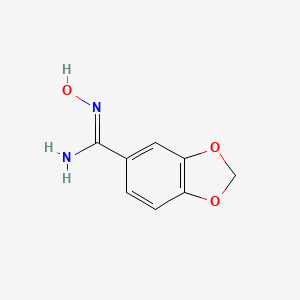

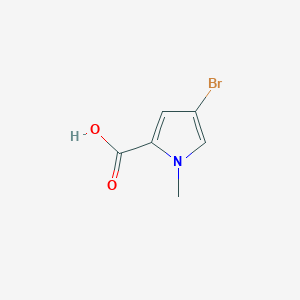

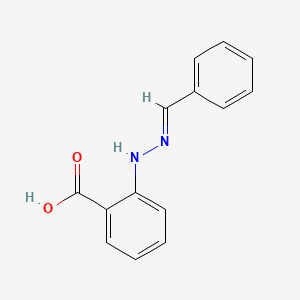

N-Boc-1H-pyrazole-1-carboxamidine is a chemical compound that falls within the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The N-Boc group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The presence of the carboxamidine group indicates a functional group that is related to amidines but with a carbonyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of N-Boc-1H-pyrazole-1-carboxamidine derivatives has been explored in various studies. For instance, a synthesis route for N,N'-di-Boc-1H-pyrazole-1-carboxamidine was reported, starting from 1H-pyrazole-1-carboxamidine hydrochloride, followed by treatment with di-tert-butyl dicarbonate and subsequent reactions to achieve the desired product with a high purity of 99.0% . Other related pyrazole derivatives have been synthesized through different methods, such as the seven-step synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides , and the preparation of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with the carboxamidine group, has been characterized using various spectroscopic techniques. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was elucidated using NMR, IR spectroscopy, and X-ray diffraction analysis . The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide was studied in both the solid state and in solution, revealing the presence of different tautomers depending on the temperature .

Chemical Reactions Analysis

Pyrazole derivatives, including those with the carboxamidine group, participate in various chemical reactions. For instance, the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives was assessed, indicating that some compounds exhibited moderate antifungal activities . Additionally, 1H-pyrazole-1-carboxamidines were prepared as potential inhibitors of nitric oxide synthase, with some compounds showing competitive inhibition of all three isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The antiproliferative effect of novel 1H-pyrazole-3-carboxamide derivatives on cancer cells, their kinase inhibition, and DNA-binding interaction were investigated, suggesting that DNA may serve as a potential target for these compounds . The FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes provided insights into the vibrational properties and ionic interactions within the molecules .

科学研究应用

合成与表征

- N-Boc-1H-吡唑-1-甲酰胺已在各种研究中合成和表征。例如,王平宝(2008)详细描述了从1H-吡唑-1-甲酰胺盐酸盐合成该产物,获得高纯度产物 (王平宝,2008)。同样,该化合物的物理数据、溶解性和合成方法已被记录,强调其作为电泳试剂将胺转化为保护胍的实用性 (S. Robinson,2003)。

化学合成中的应用

- 该化合物已被用于制备N-烷基-N′-Boc胍,展示了其在化学合成中的多功能性 (Cosima Schroif-Gregoire等,2007)。它还被用于通过硝基胍合成胍,展示了与其他胍基试剂相比的效率 (Joel A. Castillo-Meléndez & B. Golding,2004)。

抑制性质

- 研究表明,1H-吡唑-1-甲酰胺,N-Boc-1H-吡唑-1-甲酰胺所属的一类化合物,作为一氧化氮合酶的竞争性抑制剂,这是生物化学研究中的重要发现 (Y. Lee et al., 2000)。

固态化学应用

- 在固态化学中,该化合物已被用于球磨过程中的胍基化反应,相比传统溶液条件,提供了反应时间和产率上的优势 (Mateja Đud等,2019)。

制药研究

- N-Boc-1H-吡唑-1-甲酰胺也被用于制药研究。例如,它已用于合成1-取代的5-[2-(酰胺基)乙基]-1H-吡唑-4-甲酰胺,这是组胺的类似物,表明在药物开发中的潜在应用 (D. Kralj et al., 2009)。

抗炎和抗菌研究

- 在抗炎和抗菌研究中,1H-吡唑的衍生物,包括使用N-Boc-1H-吡唑-1-甲酰胺合成的化合物,显示出有希望的结果。例如,某些合成的化合物表现出显著的抗炎和抗菌特性,而无溃疡作用 (Adnan A. Bekhit & H. Fahmy, 2003)。

能量材料研究

- 该化合物还参与了新能量材料的合成,如1H-吡唑-1-甲酰胺硝酸盐,表现出高抗热分解性。这对于稳定能量材料的开发具有重要意义 (Jun Zhao et al., 2016)。

抗增殖和抗菌研究

- N-Boc-1H-吡唑-1-甲酰胺衍生物已被合成并用于测试其对各种癌细胞系和微生物的抗增殖和抗菌活性,显示出显著效果 (P. Reddy et al., 2016)。

分析化学

- 该化合物已成为定量核磁共振(qNMR)研究的主题,展示了其在分析化学中用于含量测定的重要性 (Liu Yan, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFMHYSWZUENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(\N)/N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-dimethylaminopyridine (DMAP) in the synthesis of N,N,N′-tri-Boc-1H-pyrazole-1-carboxamidine (PT)?

A1: While the article doesn't explicitly state the role of DMAP [], it's likely acting as a nucleophilic catalyst in the reaction. DMAP can activate the di-tert-butyl dicarbonate towards nucleophilic attack by N-Boc-1H-pyrazole-1-carboxamidine, facilitating the formation of PT.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)